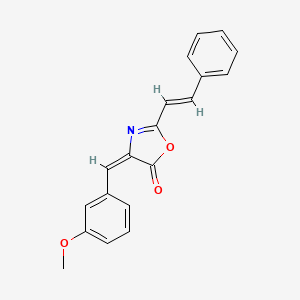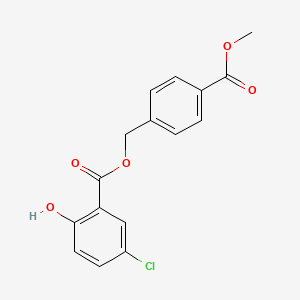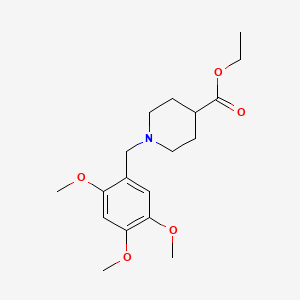
N-(3-pyridinylmethyl)-3-(2-thienyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-pyridinylmethyl)-3-(2-thienyl)acrylamide, commonly known as PTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAA is a small molecule that belongs to the class of acrylamide derivatives. It has a molecular weight of 277.36 g/mol and a melting point of 172-174°C.
作用机制
The mechanism of action of PTAA is not fully understood. However, it has been suggested that PTAA exerts its biological activity through the inhibition of various enzymes and proteins. For example, PTAA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. PTAA has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
PTAA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that PTAA induces cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit cell migration and invasion. In addition, PTAA has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using PTAA in lab experiments include its low cost, easy synthesis, and versatility. PTAA can be easily modified to introduce various functional groups, which can be used to tailor its biological activity. However, the limitations of using PTAA in lab experiments include its low solubility in water and its potential toxicity. Therefore, appropriate precautions should be taken when handling PTAA.
未来方向
There are several future directions for the research on PTAA. One direction is to explore its potential applications in drug delivery. PTAA-based materials can be used as drug carriers for targeted drug delivery. Another direction is to investigate its potential applications in organic electronics. PTAA-based materials can be used as hole-transporting materials in various organic electronic devices. Finally, further studies are needed to fully understand the mechanism of action of PTAA and its potential applications in various fields.
合成方法
PTAA can be synthesized using various methods, including the Knoevenagel condensation reaction, the Suzuki-Miyaura cross-coupling reaction, and the Heck reaction. The Knoevenagel condensation reaction is the most commonly used method for the synthesis of PTAA. This method involves the reaction of 3-(2-thienyl)acryloyl chloride with 3-pyridinemethanol in the presence of a base such as triethylamine.
科学研究应用
PTAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, PTAA has been shown to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to exhibit antifungal and antibacterial activity.
In material science, PTAA has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks, porous organic polymers, and covalent organic frameworks. These materials have potential applications in gas storage, catalysis, and drug delivery.
In organic electronics, PTAA has been used as a hole-transporting material in organic solar cells and organic light-emitting diodes. It has also been used as a dopant in organic field-effect transistors.
属性
IUPAC Name |
(E)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c16-13(6-5-12-4-2-8-17-12)15-10-11-3-1-7-14-9-11/h1-9H,10H2,(H,15,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTSBLXHCVWOLX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5854029.png)
![N-[2-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5854031.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5854036.png)
![4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854044.png)


![N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide](/img/structure/B5854058.png)
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5854079.png)

![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)


![4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5854124.png)